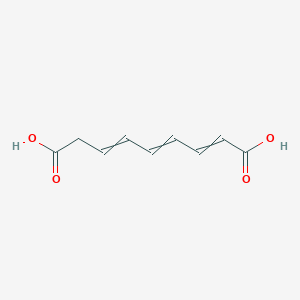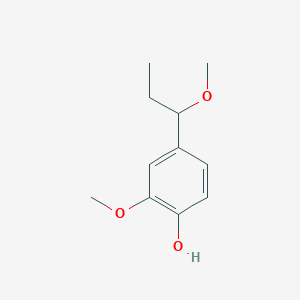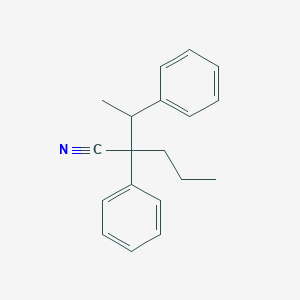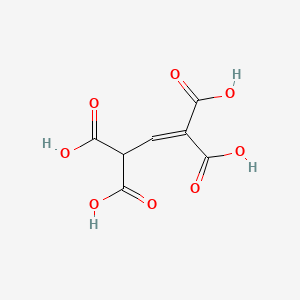
2-(Ethoxymethyl)-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted with three methyl groups and an ethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3,5-trimethylbenzene with ethoxymethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure high purity and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ethoxymethylbenzoic acid.
Reduction: Formation of ethoxymethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-(ethoxymethyl)-1,3,5-trimethylbromobenzene.
Applications De Recherche Scientifique
2-(Ethoxymethyl)-1,3,5-trimethylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity towards target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective group in organic synthesis.
2,5-Bis(ethoxymethyl)furan: Investigated for its potential as a biodiesel candidate.
Uniqueness
2-(Ethoxymethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
6319-71-7 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3 |
Clé InChI |
CKNWQGUREDOPBC-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)

![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
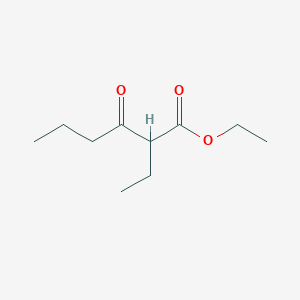
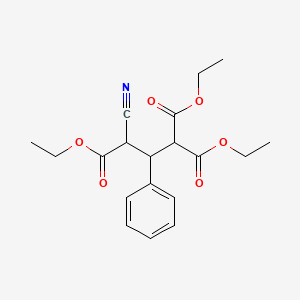
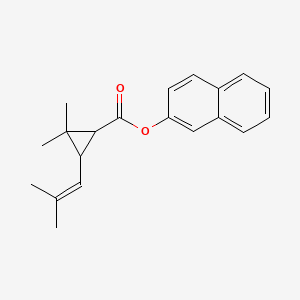
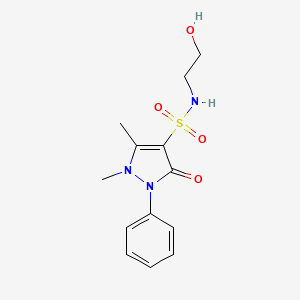
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
